Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Description

Chemical Structure and Identification

Molecular Formula and Key Identifiers

The molecular formula of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is C₁₆H₂₁IN₂O₃ , with an average molecular mass of 416.259 g/mol and a monoisotopic mass of 416.059691 g/mol . Key identifiers include:

| Property | Value | Source References |

|---|---|---|

| CAS Number (para isomer) | 1049022-58-3 | |

| CAS Number (meta isomer) | 838845-52-6 | |

| CAS Number (ortho isomer) | 1294742-87-2 | |

| ChemSpider ID | 28900402 | |

| IUPAC Name | This compound |

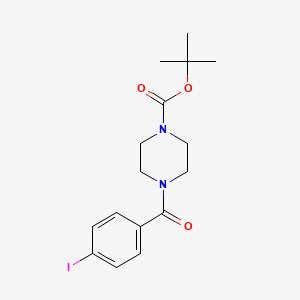

The compound’s structure features a piperazine ring substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 4-position by a 4-iodobenzoyl moiety. The iodine atom’s position on the benzoyl group (para, meta, or ortho) defines its isomerism, with the para isomer being the most widely studied.

Structural Isomerism and Stereochemistry

Positional Isomerism :

The iodine atom’s placement on the benzoyl group generates three structural isomers:

- Para isomer (4-iodobenzoyl): CAS 1049022-58-3.

- Meta isomer (3-iodobenzoyl): CAS 838845-52-6.

- Ortho isomer (2-iodobenzoyl): CAS 1294742-87-2.

| Isomer | Substituent Position | CAS Number | Key References |

|---|---|---|---|

| Para | 4-iodo | 1049022-58-3 | |

| Meta | 3-iodo | 838845-52-6 | |

| Ortho | 2-iodo | 1294742-87-2 |

Stereochemical Considerations :

Synonyms and Nomenclature Variations

The compound is known by multiple systematic and trade names, reflecting its structural complexity and synthetic applications:

IUPAC Nomenclature:

- Para isomer : this compound.

- Meta isomer : tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate.

- Ortho isomer : tert-butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate.

Common Synonyms:

- 1-Boc-4-(4-iodobenzoyl)piperazine.

- 4-(4-Iodobenzoyl)-1-piperazinecarboxylic acid tert-butyl ester.

- MFCD14635743 (para isomer), MFCD14635742 (meta isomer), MFCD14635741 (ortho isomer).

SMILES and InChI Representations:

Properties

IUPAC Name |

tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMPKQSUSRZULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the piperazine derivative with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products:

Substitution: Products with various functional groups replacing the iodine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various substitution reactions that are critical in drug development.

-

Pharmaceutical Development:

- This compound is utilized in the development of bioactive compounds and potential therapeutic agents. Its ability to interact with biological targets makes it valuable for drug discovery processes aimed at treating various diseases.

-

Biological Research:

- In biological studies, this compound is investigated for its interactions with neurotransmitter receptors and other molecular targets within the central nervous system. Its piperazine moiety is known to modulate receptor activity, making it a candidate for studying neurological disorders.

-

Material Science:

- This compound is also explored for its potential applications in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Neuropharmacological Studies:

- Research has shown that derivatives of this compound exhibit significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders.

-

Synthetic Methodology:

- Novel synthetic routes incorporating this compound have been developed to create new classes of piperazine-based drugs, demonstrating its utility as a building block in medicinal chemistry.

-

Biological Activity Assessment:

- In vitro studies have demonstrated that compounds derived from this structure possess antimicrobial properties, indicating its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The iodinated benzoyl group may play a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate bacterial cell walls more effectively .

Comparison with Similar Compounds

Physicochemical and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-iodobenzoyl group in the target compound is electron-withdrawing, enhancing stability in cross-coupling reactions compared to electron-donating groups like amino (e.g., in ) or methoxy (e.g., in ). The trifluoromethyl group in increases lipophilicity (LogP ~3.5), improving membrane permeability but reducing aqueous solubility.

Reactivity :

Key Research Findings

- Material Science Applications : The target compound is a precursor for functionalized polymers due to its stable iodobenzoyl group, which facilitates post-synthetic modifications .

- Catalytic Utility : The trifluoromethyl analog is used in nickel-catalyzed cross-coupling studies, highlighting the role of substituents in modulating catalytic efficiency.

Biological Activity

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate (CAS No. 1049022-58-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in various pharmacologically active substances. The presence of the iodobenzoate moiety is significant for its biological interactions.

- Molecular Weight : 416.25 g/mol

- Chemical Formula : C_{18}H_{22}N_{2}O_{2}I

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Activity : It has shown potential in inhibiting bacterial growth, indicating possible applications in treating infections.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells against oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression and inflammation.

- Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its neuroprotective effects.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Bacterial growth inhibition | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Case Study: Neuroprotective Effects

Research conducted on neuroblastoma cells demonstrated that treatment with this compound significantly reduced apoptosis induced by oxidative stressors. The compound's ability to lower levels of reactive oxygen species (ROS) was highlighted, suggesting its potential as a neuroprotective agent.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving:

- Suzuki-Miyaura coupling : Using tert-butyl piperazine precursors and iodobenzoyl derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ .

- Protecting group strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to stabilize the piperazine ring during subsequent functionalization .

Q. Key reaction conditions :

| Yield | Temperature | Catalyst/Reagents | Solvent |

|---|---|---|---|

| 45–93% | 100–110°C | Pd catalysts, K₂CO₃ | 1,4-Dioxane/CH₃CN |

Yield variations arise from catalyst efficiency, solvent polarity, and purification methods (e.g., silica gel chromatography vs. crystallization) .

Advanced Mechanistic Analysis

Q. Q2. What catalytic mechanisms underpin cross-coupling reactions in the synthesis of this compound?

Palladium-mediated cross-coupling (e.g., Suzuki reactions) proceeds through oxidative addition, transmetallation, and reductive elimination. The iodine substituent in 4-iodobenzoyl enhances electrophilicity, facilitating oxidative addition to Pd(0). Steric hindrance from the tert-butyl group may slow transmetallation, necessitating elevated temperatures (100–110°C) .

Data Contradictions in Synthetic Yields

Q. Q3. How can researchers address discrepancies in reported yields (e.g., 45% vs. 93%) for similar derivatives?

Discrepancies often stem from:

- Purification efficiency : Column chromatography (93% purity in ) vs. crystallization (lower yields due to solubility issues).

- Catalyst loading : Higher Pd concentrations (0.1–0.2 equiv) improve yields but increase costs .

- Substrate quality : Trace moisture or oxygen can deactivate Pd catalysts, reducing reproducibility .

Structural and Spectroscopic Characterization

Q. Q4. What advanced spectroscopic and crystallographic methods validate the structure of this compound?

Q. Example crystallographic data :

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| Unit cell | a = 6.057 Å, b = 12.005 Å |

Biological and Pharmacological Applications

Q. Q5. How does the 4-iodobenzoyl moiety influence biological activity in medicinal chemistry research?

The iodine atom enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5).

- Halogen bonding : Targets protein binding pockets (e.g., kinase inhibitors in ).

- Radioimaging potential : ¹²³I/¹²⁵I isotopes enable tracer studies .

Methodological Optimization

Q. Q6. What strategies improve the efficiency of Boc deprotection in downstream functionalization?

- Acidolysis : HCl/dioxane (4 M, 3 h, RT) cleaves the Boc group without side reactions .

- Microwave-assisted synthesis : Reduces deprotection time from hours to minutes .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.